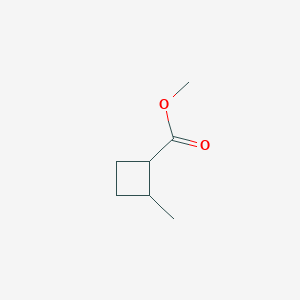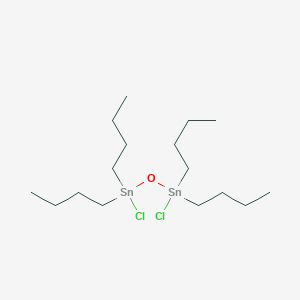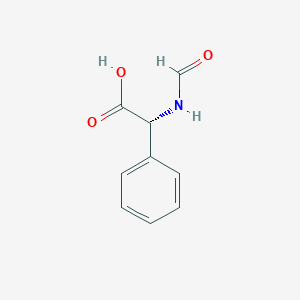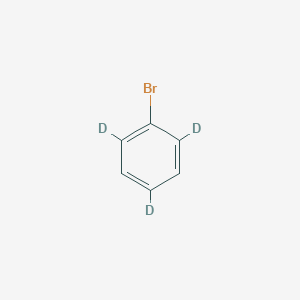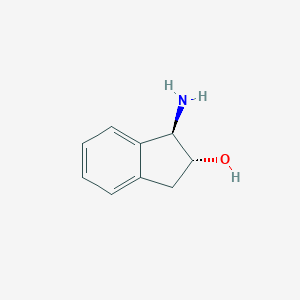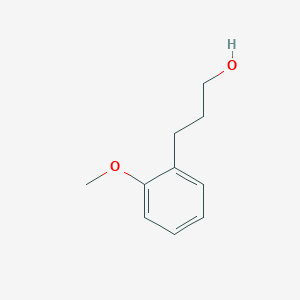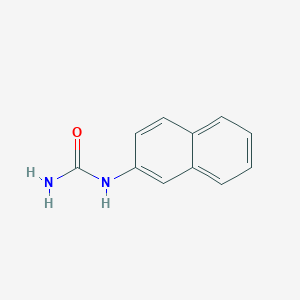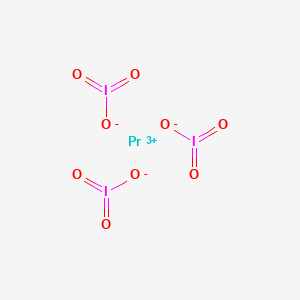
Praseodymium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium triiodate (Pr(IO3)3) is a rare earth metal compound that has gained attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and has a molecular weight of 685.62 g/mol. Praseodymium triiodate has been studied extensively for its potential applications in various fields such as catalysis, energy storage, and environmental remediation.
Mecanismo De Acción
The mechanism of action of Praseodymium triiodate in catalysis is still under investigation. However, it has been proposed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in the reaction. In photocatalysis, Pr(IO3)3 absorbs light energy and generates electron-hole pairs, which react with the organic pollutants to degrade them into harmless products.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Pr(IO3)3. However, it has been reported that exposure to high concentrations of Praseodymium triiodate can cause irritation to the eyes, skin, and respiratory system. Therefore, it is essential to handle this compound with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Praseodymium triiodate has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized using simple methods. Additionally, Pr(IO3)3 is a highly efficient catalyst, which makes it an ideal choice for various reactions. However, the limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on Praseodymium triiodate. One area of interest is the development of new synthesis methods that can produce this compound in large quantities and at a lower cost. Another area of research is the investigation of the catalytic properties of Pr(IO3)3 for other reactions. Additionally, the potential use of Praseodymium triiodate in energy storage and environmental remediation is an exciting avenue for future research.
Conclusion
In conclusion, Praseodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been studied extensively for its potential applications in catalysis, energy storage, and environmental remediation. The compound can be synthesized through various methods, and its mechanism of action is still under investigation. While there is limited research on the biochemical and physiological effects of Pr(IO3)3, it is essential to handle this compound with care. There are several potential future directions for research on Praseodymium triiodate, including the development of new synthesis methods and investigation of its catalytic properties for other reactions.
Métodos De Síntesis
Praseodymium triiodate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method for synthesizing Pr(IO3)3 is by reacting praseodymium nitrate with potassium iodate in aqueous solution. The reaction is carried out under controlled conditions of temperature and pH to obtain a pure product.
Aplicaciones Científicas De Investigación
Praseodymium triiodate has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of Pr(IO3)3 is in catalysis. It has been found to be an efficient catalyst for the oxidation of alcohols and alkanes. Praseodymium triiodate has also been used as a photocatalyst for the degradation of organic pollutants in wastewater treatment.
Propiedades
Número CAS |
14945-15-4 |
|---|---|
Nombre del producto |
Praseodymium triiodate |
Fórmula molecular |
I3O9Pr |
Peso molecular |
665.62 g/mol |
Nombre IUPAC |
praseodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
CIFGBMZYGQOOKC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |
Otros números CAS |
14945-15-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







